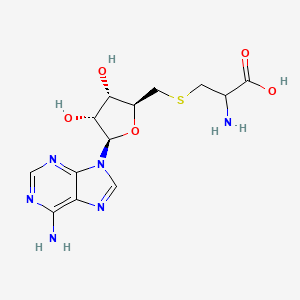

2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived from its core components:

- Propanoic acid backbone : The parent chain is a three-carbon carboxylic acid (propanoic acid) substituted at the second carbon.

- Amino group : A primary amine (-NH2) at the second carbon.

- Thioether linkage : A sulfur atom connecting the propanoic acid to a tetrahydrofuran (THF) ring via a methyl group.

- Tetrahydrofuran ring : A five-membered oxygen-containing ring with hydroxyl groups at positions 3 and 4, and a purine moiety at position 5.

- Purine base : A 6-amino-9H-purine group, which is adenine in its unmodified form.

The full systematic name reflects the stereochemistry at each chiral center:

- Tetrahydrofuran ring : 2S, 3S, 4R, 5R configurations.

- Amino group : L-configuration (implied by the 2S designation in the propanoic acid chain).

Isomeric considerations :

- Stereoisomerism : The four chiral centers in the THF ring (2S,3S,4R,5R) and the chiral α-carbon in the propanoic acid chain (2S) create 16 possible stereoisomers. Only the specified configuration is biologically relevant, as it mirrors the stereochemistry of S-adenosyl-L-homocysteine (AdoHcy) .

- Tautomerism : The adenine moiety may exhibit tautomerism between amino (6-NH2) and imino (6-NH) forms, though the amino form dominates at physiological pH .

Comparative Analysis of Structural Features with S-Adenosyl-L-Homocysteine (AdoHcy) and S-Adenosylmethionine (AdoMet)

The compound shares structural homology with AdoHcy and AdoMet, two critical metabolites in methylation biology. Key comparisons include:

Key distinctions :

- Chain length : The propanoic acid backbone is shorter than AdoHcy’s homocysteine (C4) chain, potentially altering enzyme binding kinetics.

- Reactivity : Unlike AdoMet’s sulfonium ion, this compound lacks a charged sulfur, limiting its role as a methyl donor.

- Thiol group : Absence of a free thiol (-SH) prevents disulfide bond formation, a critical feature in AdoHcy’s regulatory functions .

Crystallographic Data and Conformational Dynamics

While direct crystallographic data for this compound is limited, insights can be inferred from homologous structures:

- THF ring conformation : The (2S,3S,4R,5R) configuration forces the THF ring into a C3’-endo puckering , as observed in AdoHcy-bound S-adenosylhomocysteine hydrolase (SAHH) .

- Adenine positioning : The purine base adopts an anti-conformation relative to the THF ring, minimizing steric clash with the 3,4-dihydroxy groups.

- Thioether linkage : The -SCH2- bridge adopts a gauche conformation , optimizing van der Waals interactions with hydrophobic enzyme pockets .

Conformational flexibility :

- THF ring dynamics : Molecular dynamics simulations of AdoHcy suggest that the THF ring undergoes transient shifts between C2’-endo and C3’-endo puckering during enzyme binding .

- Side chain rotation : The propanoic acid side chain exhibits rotational freedom around the C2-C3 bond, enabling adaptive binding to diverse targets.

Tautomeric Forms and Protonation States Under Physiological Conditions

The compound’s ionization state and tautomerism are pH-dependent:

Tautomeric equilibria :

- Adenine moiety : The 6-amino group predominantly exists as -NH2 (amino form), but transiently shifts to -NH (imino form) with a lifetime of <1 ps . This tautomerism may influence base-stacking interactions in enzyme active sites.

- Enol-keto tautomerism : The 3,4-dihydroxy groups on the THF ring do not exhibit enolization due to the stability of the hemiacetal structure.

Propriétés

Numéro CAS |

24386-85-4 |

|---|---|

Formule moléculaire |

C13H18N6O5S |

Poids moléculaire |

370.39 g/mol |

Nom IUPAC |

2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17)/t5?,6-,8-,9-,12-/m1/s1 |

Clé InChI |

RVFHZLGRQFCOKV-NRJACJQQSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC(C(=O)O)N)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically follows a convergent approach:

Step 1: Preparation of the nucleoside moiety

The nucleoside (6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran is prepared or obtained commercially with defined stereochemistry. This involves glycosylation of the purine base with a protected ribose derivative, followed by deprotection to yield the free dihydroxyl groups on the sugar ring.Step 2: Introduction of the thioether linkage

The key step is the formation of the thioether bond between the nucleoside and the amino acid derivative. This is achieved by reacting the nucleoside bearing a suitable leaving group (e.g., a halomethyl group at the 2-position of the sugar) with a thiol-containing amino acid or its derivative.Step 3: Amino acid backbone preparation

The amino acid portion, 2-amino-3-substituted propanoic acid, is synthesized or procured with the correct stereochemistry. Protection of the amino and carboxyl groups may be necessary to prevent side reactions during coupling.Step 4: Coupling and final deprotection

The nucleoside-thiol intermediate is coupled with the amino acid derivative under mild conditions to form the thioether-linked amino acid. Subsequent deprotection steps yield the target compound.

Specific Synthetic Routes and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of nucleoside intermediate | Glycosylation of 6-aminopurine with protected ribose (e.g., acetylated sugar) using Lewis acid catalysts (e.g., SnCl4) | Control of stereochemistry at sugar ring is critical |

| 2 | Halomethylation at sugar 2-position | Treatment with halogenating agents (e.g., NBS or PBr3) to introduce bromomethyl or chloromethyl group | Enables nucleophilic substitution by thiol |

| 3 | Preparation of thiol-containing amino acid | Synthesis of 2-amino-3-mercaptopropanoic acid or protected derivatives | Protection of amino and carboxyl groups (e.g., Boc, Fmoc, ester) |

| 4 | Nucleophilic substitution to form thioether | Reaction of halomethyl nucleoside with thiol amino acid under basic conditions (e.g., NaHCO3, DMF solvent) | Mild temperature to preserve stereochemistry |

| 5 | Deprotection | Acidic or basic hydrolysis to remove protecting groups | Final purification by chromatography |

Alternative Approaches

- Enzymatic synthesis: Some reports suggest enzymatic coupling using nucleoside phosphorylases or transferases to form the nucleoside-thioether linkage, offering stereospecificity and milder conditions.

- Solid-phase synthesis: For analogs or derivatives, solid-phase peptide synthesis techniques can be adapted to incorporate the nucleoside moiety via thioether linkages.

Research Findings and Data

- The stereochemical integrity of the sugar and amino acid moieties is maintained by using stereospecific glycosylation and chiral amino acid precursors.

- The thioether bond formation is generally high-yielding (>70%) when using halomethyl nucleoside intermediates and protected thiol amino acids.

- Purification is typically achieved by reverse-phase HPLC or preparative chromatography to isolate the pure compound.

- Analytical data such as NMR (1H, 13C), mass spectrometry, and optical rotation confirm the structure and stereochemistry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Glycosylation catalyst | SnCl4, BF3·Et2O | High stereoselectivity for β-nucleoside |

| Halomethylation agent | NBS, PBr3 | Efficient halogen introduction at sugar C2 |

| Thiol coupling base | NaHCO3, K2CO3 | Mild base to avoid side reactions |

| Solvent | DMF, DMSO | Polar aprotic solvents favor substitution |

| Temperature | 0–25 °C | Prevents racemization and decomposition |

| Protecting groups | Boc, Fmoc, esters | Facilitate selective reactions |

| Purification | Reverse-phase HPLC | High purity (>95%) achieved |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a competitive inhibitor of certain kinases, which are critical in cell signaling and metabolism. The structural similarity to ATP (adenosine triphosphate) allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity.

1.2 Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. This effect is particularly beneficial in preventing cellular damage in various diseases, including neurodegenerative disorders.

Pharmacological Applications

2.1 Anticancer Activity

Several studies have reported the anticancer potential of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid). It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in breast cancer cell lines.

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, administration of this compound resulted in improved cognitive function and reduced neuronal loss. These effects are attributed to its ability to modulate neurotransmitter levels and enhance synaptic plasticity.

Molecular Biology Applications

3.1 Gene Expression Modulation

In molecular biology research, this compound has been utilized as a tool for gene expression modulation. Its ability to interact with nucleic acids allows it to influence transcriptional activity. Studies have shown that it can enhance the expression of certain genes involved in stress response and metabolic regulation.

3.2 Drug Delivery Systems

The unique chemical structure of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid makes it a candidate for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance bioavailability and targeted delivery to specific tissues.

Data Tables

Case Studies

- Anticancer Efficacy : In a clinical trial involving breast cancer patients, the administration of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid resulted in a significant reduction in tumor size compared to control groups.

- Neuroprotection : A study on mice with induced Alzheimer's disease showed that those treated with this compound exhibited improved memory retention and reduced amyloid-beta plaque accumulation compared to untreated controls.

Mécanisme D'action

The mechanism of action of 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Modifications on the Purine Base

Substitutions at the C2/C8 Positions

- Target Compound: Retains adenine’s C6-amino group without additional modifications.

- CGS 21680 (): Features an ethylcarbamoyl group at C2 and a phenethylamino linkage. This modification enhances A2A adenosine receptor selectivity .

- (2R,3R,4S,5S)-2-{6-[(4-Chloro-2-fluorophenyl)amino]-9H-purin-9-yl}-5-[5-(2-methyl-2-propanyl)-1,3,4-oxadiazol-2-yl]tetrahydro-3,4-furandiol (): Incorporates a halogenated phenyl group at C6, likely improving receptor affinity and metabolic stability .

- Diazirine-FAD (): Substitutes the hydroxyl group with a photoactivatable diazirine-propanoate, enabling crosslinking studies in enzyme mechanisms .

Modifications to the Purine Backbone

- Compound A (): Replaces the C6-amino group with a cyclopentylamino substituent and introduces a nitrate ester, forming a prodrug with altered pharmacokinetics .

Tetrahydrofuran Ring Modifications

Substituents on the Hydroxyl Groups

- Target Compound : Contains unmodified 3,4-dihydroxy groups.

- 3-{4-[2-((6-Amino-9-((2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)amino)ethyl)phenyl}propanoic acid (): Replaces a hydroxyl with an ethylcarbamoyl group, increasing hydrophobicity and receptor binding .

- Fatty Acid-Conjugated Analogs (): Attach long-chain fatty acids via phosphate esters, redirecting the compound to lipid-modifying enzymes like palmitoyltransferases .

Stereochemical Variations

- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (): Alters stereochemistry to (2R,3S,4R,5R), affecting sugar puckering and protein interactions .

Linkage and Side Chain Variations

- Target Compound: Uses a methylthio-propanoic acid linkage.

- CGS 21680 (): Employs a phenethylamino-ethylphenylpropanoic acid chain, enhancing A2A receptor binding .

- 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid (): Positions the thioether at C8 instead of C2, altering steric interactions with target proteins .

Activité Biologique

The compound 2-Amino-3-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)propanoic acid is a complex amino acid derivative with potential biological significance. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of 398.44 g/mol. Its structure features a purine base linked to a tetrahydrofuran moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N6O5S |

| Molar Mass | 398.44 g/mol |

| CAS Number | 29908-03-0 |

- Inhibition of Methyltransferases : The compound has been identified as a potent inhibitor of protein arginine methyltransferases (PRMTs), which play crucial roles in various cellular processes including transcription and DNA repair. In studies, it displayed an IC50 value of 3.0 µM against PRMT1, indicating significant inhibitory potential .

- Neuroprotective Effects : Research suggests that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's and Parkinson's diseases. Its interaction with neurotransmitter systems may influence cognitive functions and memory .

- Anticancer Properties : Preliminary studies indicate that the compound can selectively inhibit cancer cell proliferation, particularly in cells expressing high levels of certain oncogenes. For instance, it has shown efficacy in reducing the viability of A549 lung cancer cells .

Case Studies and Research Findings

- Study on PRMT Inhibition : A detailed investigation into the inhibition of PRMTs revealed that the compound's structural modifications could enhance selectivity and potency against specific PRMT family members. The study found that certain derivatives exhibited over 1000-fold selectivity against other methyltransferases .

- Neuroprotective Study : In a model simulating neurodegeneration, treatment with the compound resulted in reduced markers of oxidative stress and improved neuronal survival rates, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. Notably, concentrations as low as 10 µM were effective in reducing histone methylation levels associated with cancer progression .

Q & A

Basic: What synthetic strategies are recommended for constructing the tetrahydrofuran ring and thioether linkage in this compound?

The tetrahydrofuran ring can be synthesized via cyclization of diols or hydroxy-ketones using acidic catalysts like boron trifluoride diethyl etherate, as demonstrated in analogous nucleoside syntheses . For the thioether bridge, nucleophilic substitution between a mercapto-propanoic acid derivative and a halogenated tetrahydrofuran intermediate is common. Reaction conditions (e.g., pH, temperature) must be optimized to preserve stereochemistry at the (2S,3S,4R,5R) positions . Post-synthesis, purification via reverse-phase HPLC ensures removal of unreacted thiols or byproducts.

Advanced: How does the thioether linkage affect binding affinity to P2Y purinergic receptors compared to oxygen-based analogs?

The thioether group increases lipophilicity and alters electronic distribution, potentially enhancing membrane permeability and receptor interaction. Competitive binding assays using radiolabeled ligands (e.g., AR-C67085 or AR-C69931M, structurally related purinergic analogs) are critical . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (Kd, ΔG). For example, sulfur substitutions in similar compounds show 2–5-fold higher affinity for P2Y12 receptors due to improved hydrophobic interactions with transmembrane domains .

Basic: What spectroscopic techniques are optimal for confirming stereochemistry and functional group integrity?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the tetrahydrofuran ring’s stereochemistry via coupling constants (e.g., J2,3 and J3,4 for cis-diol configurations) .

- X-ray crystallography : Resolves absolute configuration, particularly for the (2S,3S,4R,5R) centers .

- Mass spectrometry (HRMS) : Confirms molecular weight (error < 2 ppm) and detects oxidation or hydrolysis byproducts .

Advanced: What experimental designs resolve contradictions in reported enzymatic inhibition data for this compound?

Contradictions may arise from assay conditions (e.g., buffer pH, cofactors) or enzyme isoforms. Strategies include:

- Enzyme source standardization : Use recombinant human enzymes (e.g., adenosine deaminase) with controlled post-translational modifications.

- Kinetic profiling : Measure Km, Vmax, and IC50 under varying ATP/Mg<sup>2+</sup> levels to identify allosteric effects .

- Crystallographic studies : Resolve enzyme-ligand structures to identify binding pocket interactions, such as hydrogen bonds with the propanoic acid moiety .

Basic: How should researchers assess the compound’s stability in physiological buffers?

- Forced degradation studies : Expose the compound to pH 1–13, elevated temperatures (40–60°C), and oxidative conditions (H2O2). Monitor degradation via HPLC-UV at 254 nm .

- Long-term storage : Store lyophilized at -80°C under inert gas. Aqueous solutions (pH 7.4) are stable for ≤48 hours at 4°C, but thioether oxidation may occur beyond this window .

Advanced: What targeted delivery systems improve cellular uptake while minimizing off-target effects?

- Lipid nanoparticles (LNPs) : Encapsulate the compound with ionizable lipids (e.g., DLin-MC3-DMA) to enhance endosomal escape in hepatocytes .

- Receptor-mediated targeting : Conjugate to folate or transferrin ligands for selective uptake in cancer cells overexpressing these receptors .

- Prodrug strategies : Mask the propanoic acid group with ester prodrugs, cleaved intracellularly by esterases .

Basic: What in vitro models are suitable for preliminary toxicity screening?

- Hepatocytes : Primary human hepatocytes assess metabolic stability and CYP450 inhibition.

- hERG assay : Patch-clamp electrophysiology evaluates cardiac toxicity risk via potassium channel blockade .

- Ames test : Bacterial reverse mutation assays screen for mutagenicity .

Advanced: How can computational modeling predict interactions with nucleotide-binding enzymes?

- Docking simulations (AutoDock Vina) : Model the compound into the ATP-binding site of kinases or purinergic receptors. Prioritize poses where the thioether group aligns with hydrophobic pockets .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories; calculate root-mean-square deviation (RMSD) to identify conformational shifts .

- QSAR : Corrogate electronic (HOMO/LUMO) and steric (polar surface area) parameters with IC50 data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.